

Esomeprazole magnesium molecular structure and stereoisomerism

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Compound of Interest

Compound Name: *Esomeprazole magnesium salt*

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An In-depth Technical Guide to the Molecular Structure and Stereoisomerism of Esomeprazole Magnesium

Introduction

Esomeprazole is a proton pump inhibitor (PPI) widely used for the management of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome.[1][2][3] It functions by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) on the secretory surface of gastric parietal cells, which is the final step in gastric acid production.[2][3][4] Esomeprazole is the (S)-enantiomer of omeprazole, the first PPI to be developed as a single optical isomer.[1][5][6] This guide provides a detailed technical overview of the molecular structure and stereoisomerism of esomeprazole magnesium, tailored for researchers, scientists, and drug development professionals.

Molecular Structure

Esomeprazole magnesium is the magnesium salt of esomeprazole.[2] The core structure of esomeprazole consists of a substituted benzimidazole ring linked to a pyridine ring through a methylsulfinyl bridge.[1][7] The chirality of the molecule, and thus its stereoisomerism, originates from the stereogenic center at the sulfur atom within this sulfoxide group.[1]

The chemical name for the esomeprazole moiety is 5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole.[1][7] In the magnesium salt form, one magnesium ion (Mg²⁺) coordinates with two deprotonated esomeprazole molecules.[2] The

compound is often formulated as a trihydrate, meaning three molecules of water are incorporated into its crystal structure.[8][9]

Chemical Formula:

- Esomeprazole (free base): $C_{17}H_{19}N_3O_3S$ [7]
- Esomeprazole Magnesium (anhydrous): $C_{34}H_{36}MgN_6O_6S_2$ [2]
- Esomeprazole Magnesium Trihydrate: $(C_{17}H_{18}N_3O_3S)_2Mg \cdot 3H_2O$ or $C_{34}H_{42}MgN_6O_9S_2$ [3][8][9]

Stereoisomerism and Clinical Significance

The development of esomeprazole is a prominent example of a "chiral switch," where a single, therapeutically more effective enantiomer is developed from a previously marketed racemic mixture.[1][10]

- Omeprazole as a Racemate: Omeprazole, the parent compound, is a racemic mixture containing equal amounts of two enantiomers: the (S)-omeprazole and (R)-omeprazole.[11][12] These molecules are non-superimposable mirror images of each other.[13]
- Esomeprazole as the S-Enantiomer: Esomeprazole is exclusively the (S)-enantiomer of omeprazole.[1][5][13] The prefix 'es-' is derived from this S-configuration.[13]
- Stereoselective Metabolism: The key difference between the enantiomers lies in their metabolism. Both are primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4.[12] However, the metabolism is stereoselective; the S-isomer (esomeprazole) is metabolized more slowly and less variably than the R-isomer.[11][12]
- Pharmacokinetic Advantages: This slower metabolism results in several clinical advantages for esomeprazole over racemic omeprazole.[6][14] It leads to higher plasma concentrations and greater bioavailability, particularly in individuals who are extensive metabolizers of CYP2C19.[6][14] Consequently, esomeprazole provides more consistent and effective inhibition of the proton pump, leading to improved control of gastric acid for a longer duration.[11][15]

Caption: Logical relationship between omeprazole, its enantiomers, and clinical outcomes.

Data Presentation

The following table summarizes key quantitative physicochemical data for esomeprazole and its magnesium salt forms.

Property	Value	Form	Reference(s)
Molecular Weight	713.1 g/mol	Esomeprazole Magnesium (Anhydrous)	[2]
767.17 g/mol	Esomeprazole Magnesium Trihydrate	[3][9]	
Melting Point	184-189°C (decomposes)	Esomeprazole Magnesium Trihydrate	[16]
Dissociation Constant (pKa)	8.8 (benzimidazole moiety)	Esomeprazole	[17]
Partition Coefficient	log Dow = 1.7 (at pH 5)	Esomeprazole	[17]
log Dow = 1.6 (at pH 7)	Esomeprazole	[17]	
Aqueous Solubility	340 mg/L	Esomeprazole	[17]
Slightly soluble in water	Esomeprazole Magnesium Trihydrate	[16]	
Solubility in Organics	Soluble in methanol, practically insoluble in heptane.	Esomeprazole Magnesium Trihydrate	[16]
UV λmax	203.5 nm (in methanol)	Esomeprazole Magnesium Trihydrate	[18]

Experimental Protocols

The synthesis and analysis of esomeprazole involve precise stereocontrolled reactions and robust analytical methods to ensure enantiomeric purity.

Synthesis: Asymmetric Oxidation

The crucial step in synthesizing esomeprazole is the asymmetric oxidation of the prochiral sulfide precursor (pyrmetazole) to the corresponding sulfoxide.^[4]^[10]

- Titanium-Catalyzed Oxidation (Sharpless-Kagan Method):
 - Catalyst Formation: A chiral complex is formed in situ. This typically involves a titanium source, such as titanium(IV) isopropoxide ($\text{Ti}(\text{O-iPr})_4$), and a chiral ligand, like S,S-diethyl tartrate (S,S-DET).^[4] Water is often added in a stoichiometric amount to modify the catalyst.
 - Oxidation: The sulfide precursor is dissolved in an appropriate organic solvent (e.g., ethyl acetate). The pre-formed chiral titanium complex is added.
 - Oxidant Addition: An oxidizing agent, such as cumene hydroperoxide (CHP), is added slowly to the reaction mixture at a controlled temperature (e.g., 30°C) to initiate the oxidation.^[4]^[19] The slow addition helps prevent over-oxidation to the inactive sulfone byproduct.
 - Workup and Isolation: After the reaction is complete, the mixture is worked up to quench the excess oxidant and remove the catalyst. The esomeprazole product is then purified and may be converted to its magnesium salt.^[4]
- Biocatalytic Oxidation:
 - Enzyme System: An engineered Baeyer-Villiger monooxygenase (BVMO) is used as the biocatalyst. This enzyme requires a cofactor, NADPH, which is recycled in situ using a system like a ketoreductase and a sacrificial alcohol (e.g., isopropanol).^[10]
 - Reaction Conditions: The sulfide precursor is added to a buffered aqueous solution containing the BVMO, the cofactor recycling system, and catalase (to prevent enzyme deactivation by hydrogen peroxide byproduct).

- Conversion and Isolation: The reaction proceeds to high conversion and enantiomeric excess (>99% ee). The product is then extracted from the aqueous phase and purified.[10]

Analytical Characterization

- Enantiomeric Purity Analysis (Chiral HPLC):
 - Mobile Phase Preparation: A suitable mobile phase is prepared, often consisting of a mixture of hexane, ethanol, and a modifying agent.
 - Column: A chiral stationary phase (CSP) column is used, which is capable of separating the R- and S-enantiomers.
 - Sample Preparation: A known concentration of the esomeprazole sample is dissolved in the mobile phase or a compatible solvent.
 - Analysis: The sample is injected into the HPLC system. The enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess (ee) is calculated from the peak areas of the two isomers.[4]
- Quantification (UV-Vis Spectrophotometry):
 - Standard Curve Generation: A series of standard solutions of esomeprazole magnesium trihydrate with known concentrations (e.g., 2.0 to 10.0 µg/mL in methanol) are prepared. [18]
 - Absorbance Measurement: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λ_{max}), which is approximately 203.5 nm in methanol.[18]
 - Linearity: A calibration curve of absorbance versus concentration is plotted to establish linearity, governed by the Beer-Lambert law.[18]
 - Sample Analysis: The absorbance of the unknown sample, prepared in the same solvent, is measured, and its concentration is determined by interpolating from the calibration curve.

Caption: Generalized experimental workflow for esomeprazole synthesis and analysis.

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